molecular formula C15H10N2O6 B14948260 (1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No.: B14948260
M. Wt: 314.25 g/mol
InChI Key: QENRPSZYWHCPPE-SDQBBNPISA-N
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Description

(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex organic compound with a unique structure that combines a furo[3,4-c]pyridine core with a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new drugs or studying biochemical pathways.

    Industry: It may be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione: shares similarities with other benzylidene derivatives and furo[3,4-c]pyridine compounds.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

(1Z)-1-[(2-hydroxy-5-nitrophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C15H10N2O6/c1-7-4-10-12(23-15(20)13(10)14(19)16-7)6-8-5-9(17(21)22)2-3-11(8)18/h2-6,18H,1H3,(H,16,19)/b12-6-

InChI Key

QENRPSZYWHCPPE-SDQBBNPISA-N

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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